1-(isoquinolin-8-yl)ethan-1-ol
Description
Significance of the Isoquinoline (B145761) Scaffold in Contemporary Chemical Research
The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. wisdomlib.orgchemicalbook.com Its importance stems from its presence in a vast array of natural products, particularly alkaloids, and its role as a "privileged structure" in drug discovery. nih.govnih.gov
Derivatives of isoquinoline exhibit a wide spectrum of pharmacological activities. wisdomlib.orgnih.gov At least 38 drugs based on the isoquinoline framework are in clinical use or trials, targeting a multitude of diseases including cancer, infections, and neurological disorders. nih.gov The isoquinoline ring system is a preferred structural basis for drug design due to its diverse biological characteristics. nih.gov
Table 2: Biological Activities of Isoquinoline Derivatives
| Activity | Description | References |
|---|---|---|
| Anticancer | Isoquinoline derivatives can induce apoptosis, inhibit tubulin polymerization, and arrest the cell cycle in cancer cells. researchgate.netresearchgate.net They have also shown potential in overcoming multidrug resistance in cancer. ontosight.ai | researchgate.netresearchgate.netontosight.ai |
| Antimicrobial | Compounds containing the isoquinoline scaffold have demonstrated antibacterial and antifungal properties. researchgate.netresearchgate.netresearchgate.net Berberine, an isoquinoline alkaloid, is used to treat intestinal infections. researchgate.net | researchgate.netresearchgate.netresearchgate.net |
| Antiviral | Research has indicated the potential of isoquinoline derivatives to interfere with viral replication pathways. ontosight.airesearchgate.net Some have shown activity against the tobacco mosaic virus. rsc.org | ontosight.airesearchgate.netrsc.org |
| Anti-inflammatory | Certain isoquinoline alkaloids possess anti-inflammatory effects. researchgate.netnih.govbohrium.com | researchgate.netnih.govbohrium.com |
| Neuroprotective | The scaffold is found in compounds with neuroprotective, antidepressant, and antipsychotic activities. nih.govontosight.airesearchgate.net | nih.govontosight.airesearchgate.net |
| Other Activities | The biological activities of isoquinolines also include antimalarial, antidiabetic, antioxidant, and cardioprotective effects. nih.govontosight.ainih.govbohrium.com | nih.govontosight.ainih.govbohrium.com |
The versatility of the isoquinoline scaffold also extends to materials science, where its derivatives are used in the development of polymers, sensors, and metal-organic frameworks. nih.govamerigoscientific.com The continuous development of new synthetic methods to construct and modify the isoquinoline skeleton remains a significant focus for chemists. nih.govnih.gov
Role of Chiral Alcohols in Organic Synthesis and Medicinal Chemistry
Chiral alcohols, which are organic compounds with a hydroxyl group attached to a stereocenter, are of paramount importance in both organic synthesis and medicinal chemistry. fiveable.mewisdomlib.org Their significance lies in the stereospecific nature of biological systems, where the three-dimensional arrangement of a molecule can drastically alter its biological activity. numberanalytics.com
In organic synthesis, chiral alcohols are highly valued as building blocks for the creation of more complex, enantiomerically pure molecules. fiveable.mewisdomlib.org The asymmetric synthesis of these alcohols from prochiral ketones is a major area of research, with methods including the use of chiral catalysts and biocatalysts like alcohol dehydrogenases. ru.nlrsc.orgmagtech.com.cn Biocatalytic methods are particularly attractive due to their high enantioselectivity and mild reaction conditions. magtech.com.cnnih.gov
In medicinal chemistry, the hydroxyl group of an alcohol can form hydrogen bonds, which influences a drug's binding affinity and specificity to its target. numberanalytics.com The presence of an alcohol group can also enhance a compound's solubility and provide a point for further chemical modification to optimize its properties. numberanalytics.com Many successful drugs are derived from chiral secondary alcohol precursors. almacgroup.com
Table 3: Key Aspects of Chiral Alcohols
| Aspect | Significance | References |
|---|---|---|
| Building Blocks | Serve as fundamental starting materials for the synthesis of complex chiral molecules. | fiveable.me |
| Asymmetric Synthesis | Can be produced with high enantiomeric purity through catalytic and biocatalytic reduction of prochiral ketones. | rsc.orgmagtech.com.cnalmacgroup.com |
| Medicinal Chemistry | The stereochemistry is crucial for biological activity, and the hydroxyl group impacts solubility and binding affinity. | numberanalytics.comnih.gov |
| Pharmaceutical Applications | Chiral alcohols are key intermediates in the synthesis of numerous pharmaceutical compounds. nih.govbohrium.com | nih.govbohrium.com |
Overview of Academic Research Trajectories for 1-(isoquinolin-8-yl)ethan-1-ol and Related Systems
While specific academic research focusing solely on this compound is not extensively documented in dedicated publications, its chemical structure places it within well-established research trajectories. The synthesis and application of this compound and its close analogs are driven by the combined value of the isoquinoline scaffold and the chiral alcohol moiety.
Research on related systems primarily revolves around their synthesis and their use as intermediates for more complex molecules with potential applications in medicinal chemistry and catalysis. For instance, the synthesis of related compounds such as 2-(isoquinolin-8-yl)ethan-1-ol (B13076485) has been described in the context of developing inhibitors of tumor necrosis factor α (TNFα). acs.org The preparation of chiral amino alcohols like 2-amino-2-(isoquinolin-8-yl)ethan-1-ol highlights the interest in this class of compounds as well. a2bchem.com
The primary synthetic route to a chiral alcohol like this compound would involve the asymmetric reduction of the corresponding ketone, 8-acetylisoquinoline. This transformation can be achieved using various catalytic systems, including those based on transition metals with chiral ligands or through biocatalysis with carbonyl reductase enzymes, which are known for their high enantioselectivity in producing chiral secondary alcohols. almacgroup.com
The resulting chiral alcohol, this compound, can serve as a valuable chiral building block. Its hydroxyl group can be used for further functionalization, and the isoquinoline unit can be incorporated into larger molecular frameworks. For example, chiral isoquinoline-based ligands have been developed for use in catalytic asymmetric synthesis, such as in hydroboration and allylic alkylation reactions. acs.org The development of chiral ligands derived from isoquinolines for applications like the asymmetric addition of diethylzinc (B1219324) to aldehydes has also been explored. researchgate.net Therefore, the research trajectory for this compound is intrinsically linked to the broader search for novel chiral ligands and intermediates for the synthesis of bioactive molecules.
Properties
CAS No. |
58794-07-3 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Isoquinolin 8 Yl Ethan 1 Ol and Its Structural Analogues
Retrosynthetic Analysis of the 1-(isoquinolin-8-yl)ethan-1-ol Framework
A retrosynthetic analysis of this compound reveals several strategic disconnections for its synthesis. The primary focus is the formation of the isoquinoline (B145761) ring system, as the C8-substituent can often be carried through the synthetic sequence or installed prior to the key cyclization step.
The most common retrosynthetic strategies involve disconnecting the bonds that form the pyridine (B92270) part of the isoquinoline system. This leads back to substituted phenethylamine (B48288) or benzylamine (B48309) precursors.
Disconnection A (C4-C4a and N-C1 bonds): This approach, central to the Bischler-Napieralski and Pictet-Spengler reactions, starts from a β-phenethylamine derivative. The analysis suggests a precursor like a 2-(2-acetylphenyl)ethan-1-amine derivative, where the acetyl group can be converted to the desired 1-hydroxyethyl group either before or after cyclization.
Disconnection B (C-C and C-N bonds via transition-metal catalysis): Modern transition-metal-catalyzed methods offer alternative disconnections. For instance, a palladium-catalyzed α-arylation strategy disconnects the C4-C4a and C3-C4 bonds, leading back to a ketone and an ortho-halo-benzylamine derivative. nih.govnih.gov Rhodium-catalyzed approaches often involve C-H activation, suggesting precursors like a substituted benzaldehyde (B42025) oxime or benzimidate that can be annulated with a two-carbon unit like an alkyne. organic-chemistry.orgrsc.org
These disconnections pave the way for various synthetic routes, leveraging both classical cyclization reactions and contemporary transition-metal-catalyzed strategies to construct the target framework.
Classical Cyclization Reactions for Isoquinoline Ring Formation
Traditional methods for isoquinoline synthesis rely on intramolecular electrophilic aromatic substitution, forming the heterocyclic ring through acid-catalyzed cyclization of acyclic precursors. nih.gov
First discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines (THIQs). wikipedia.orgresearchgate.net The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The resulting THIQ can then be oxidized to the corresponding aromatic isoquinoline.
The mechanism proceeds through the formation of an iminium ion, which is a sufficiently powerful electrophile to attack the electron-rich aromatic ring, leading to cyclization. wikipedia.org While the classic reaction often requires heating in an acidic protic solvent, modern adaptations have improved its efficiency and scope. wikipedia.org
Key Adaptations of the Pictet-Spengler Reaction:
| Adaptation | Description | Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Significantly reduced reaction times and often improved yields compared to conventional heating. organic-chemistry.org |
| N-Acyliminium Ion Variant | The intermediate imine is acylated to form a highly electrophilic N-acyliminium ion. | Allows cyclization to occur under much milder conditions and with less activated aromatic rings. wikipedia.org |
| Enzymatic Reaction | Employs enzymes like norcoclaurine synthase (NCS) to catalyze the reaction. | Proceeds stereoselectively, offering a route to optically active 1-substituted THIQs without expensive chiral auxiliaries or metal catalysts. tandfonline.com |
The Bischler-Napieralski reaction, discovered in 1893, is another foundational method for isoquinoline synthesis. wikipedia.orgjk-sci.com It involves the intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions. wikipedia.orgnrochemistry.comorganic-chemistry.org
This reaction typically produces a 3,4-dihydroisoquinoline, which must be subsequently dehydrogenated (oxidized) to yield the fully aromatic isoquinoline ring system. nrochemistry.com The reaction is most effective when the aromatic ring of the β-arylethylamide is activated with electron-donating groups. jk-sci.comnrochemistry.com The mechanism is believed to proceed through a nitrilium ion intermediate, which undergoes electrophilic attack on the aromatic ring to close the loop. wikipedia.orgorganic-chemistry.org
Common Reagents for the Bischler-Napieralski Reaction:
| Reagent | Conditions | Notes |
| Phosphorus oxychloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene, acetonitrile). | Most widely used reagent. wikipedia.orgnrochemistry.com |
| Phosphorus pentoxide (P₂O₅) | Often used in refluxing POCl₃ for unactivated aromatic rings. | Provides stronger dehydrating conditions. wikipedia.orgjk-sci.com |
| Triflic anhydride (B1165640) (Tf₂O) | Used with phenethylcarbamates. | A powerful activating agent. wikipedia.org |
| Polyphosphoric acid (PPA) | Used with phenethylcarbamates. | Acts as both a catalyst and a solvent. wikipedia.org |
Transition-Metal-Catalyzed Approaches to Isoquinoline Synthesis
Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods that provide access to highly substituted isoquinolines with greater efficiency and regioselectivity than classical methods. nih.gov
Palladium catalysis has emerged as a robust tool for constructing complex heterocyclic systems. A particularly effective strategy for polysubstituted isoquinolines involves a sequential palladium-catalyzed α-arylation of a ketone, followed by an intramolecular cyclization and dehydration. nih.govnih.gov
This methodology allows for the convergent assembly of the isoquinoline core from readily available precursors. nih.govnih.gov It demonstrates broad functional group tolerance and is effective for both electron-rich and electron-poor aromatic systems, overcoming a key limitation of classical methods. nih.govnih.gov The process typically involves reacting an aryl bromide with a ketone in the presence of a palladium catalyst and a suitable ligand, followed by treatment with an ammonium (B1175870) salt to facilitate the final cyclization and aromatization step. researchgate.net
Examples of Palladium-Catalyzed Isoquinoline Synthesis:
| Aryl Precursor | Ketone Precursor | Catalyst System | Result |
| 2-bromobenzaldehyde | Acetone | Pd(OAc)₂ / Ligand | Substituted Isoquinoline |
| Substituted Aryl Bromide | Methyl Ketone | Pd Catalyst | Polysubstituted Isoquinoline nih.gov |
| o-Iodobenzaldehyde imine | Terminal Alkyne | Pd/Cu catalysts | Substituted Isoquinoline organic-chemistry.org |
Rhodium-catalyzed reactions, particularly those involving C-H bond activation, have provided novel and efficient pathways to isoquinolines. organic-chemistry.org These methods often feature high atom economy and mild reaction conditions.
One prominent approach involves the Rh(III)-catalyzed annulation of aromatic compounds bearing a directing group (such as an oxime or imine) with a coupling partner like an alkyne or an allyl carbonate. organic-chemistry.orgrsc.org For example, an aromatic oxime can react with an internal alkyne in the presence of a rhodium catalyst. The reaction proceeds via C-H activation at the ortho position, insertion of the alkyne, and subsequent cyclization to form the isoquinoline ring. organic-chemistry.org This strategy allows for the rapid assembly of multisubstituted isoquinolines from simple starting materials. organic-chemistry.orgacs.org
Overview of Rhodium-Catalyzed Approaches:
| Aromatic Substrate | Coupling Partner | Catalyst | Description |
| Benzimidates | Allyl carbonates | [RhCpCl₂]₂ | C-H activation/cyclization with liberation of H₂. rsc.org |
| Aryl Amidines | α-Chloro Ketones | [RhCpCl₂]₂ | C-H/N-H bond functionalization to form 1-aminoisoquinolines. acs.org |
| Benzylidenehydrazones | Internal Alkynes | Rhodium Catalyst | Tandem cyclization involving N-N and C=N bond cleavage. acs.org |
| Aromatic Oximes | Internal Alkynes | [RhCp*Cl₂]₂ | C-H bond activation of the oxime followed by cyclization. organic-chemistry.org |
Non-Metal Catalyzed and Organocatalytic Syntheses
In addition to metal-based catalysis, non-metal catalyzed and organocatalytic approaches have gained significant traction for the asymmetric synthesis of isoquinoline derivatives. These methods offer the advantage of avoiding potentially toxic and expensive heavy metals, while often providing high levels of stereocontrol.
A notable example is the organocatalytic asymmetric one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govnih.gov This reaction employs a quinine-based squaramide organocatalyst (5 mol%) to facilitate an aza-Henry–hemiaminalization–oxidation sequence. nih.govnih.gov Starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines, this method furnishes the target compounds in moderate to good yields (39–78%) and with moderate to very good enantioselectivities (40–95% ee). nih.govnih.gov The reaction proceeds through a domino sequence, which is a versatile tool for constructing complex molecules with multiple stereocenters in a single operation, thereby reducing waste and improving efficiency. nih.gov
The utility of organocatalysis in isoquinoline synthesis is further demonstrated by the use of N-heterocyclic carbenes (NHCs). A novel and mild reaction protocol utilizing an NHC has been developed to synthesize the isoquinoline scaffold. nih.gov In this process, the nucleophilic addition of an N-tosylimine to the NHC generates an aza-Breslow intermediate. This intermediate then reacts with phthalaldehyde to form an oxetane (B1205548) intermediate, which, upon regeneration of the catalyst and elimination of a sulfonate group, yields the desired isoquinoline product. nih.gov
Key features of these organocatalytic methods are summarized in the table below.
| Catalyst | Starting Materials | Product Type | Key Features |
| Quinine-based squaramide | 2-(nitromethyl)benzaldehydes, N-protected aldimines | trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones | Asymmetric synthesis, one-pot, domino reaction. nih.govnih.gov |
| N-heterocyclic carbene (NHC) | N-tosylimine, phthalaldehyde | Isoquinoline scaffold | Mild conditions, formation of an aza-Breslow intermediate. nih.gov |
Cascade and One-Pot Reaction Sequences for Polyheterocyclic Scaffolds
Cascade and one-pot reactions are highly efficient strategies for the synthesis of complex polyheterocyclic scaffolds based on the isoquinoline core. These reactions involve a series of intramolecular or intermolecular transformations that occur sequentially in a single reaction vessel, avoiding the need for isolation and purification of intermediates.
A palladium-catalyzed cascade oxidative addition protocol has been developed for the construction of isoquinolinone derivatives bearing a quaternary carbon core. nih.gov This one-pot synthesis involves the carbopalladation of an allenamide to form an isoquinolinone intermediate, followed by an allylic alkylation with an aldehyde. nih.gov Similarly, a palladium-catalyzed cross-coupling strategy involving ortho-C-H bond activation and intramolecular N-C annulation has been used to synthesize isoquinolin-1(2H)-ones from benzamides and α-bromo ketones. nih.gov
Copper-catalyzed cascade reactions have also been employed in the synthesis of 3,4-disubstituted isoquinolin-1(2H)-one derivatives from substituted 2-halobenzamides and β-keto esters. nih.govnih.gov Furthermore, a one-pot, three-component synthesis of pyrrolo[2,1-a]isoquinolines has been reported. nih.gov This reaction involves the interaction of isatin (B1672199) with tetrahydroisoquinoline to form a nitrogen ylide, which then undergoes a 1,4-nucleophilic addition to a chalcone (B49325) followed by cyclization to afford the final polyheterocyclic product. nih.gov
The following table provides an overview of various cascade and one-pot reactions for the synthesis of isoquinoline-based polyheterocyclic scaffolds.
| Catalysis/Reaction Type | Starting Materials | Product Type | Key Features |
| Palladium-catalyzed cascade | Allenamide, aldehyde | Isoquinolinone with quaternary carbon | One-pot, oxidative addition. nih.gov |
| Palladium-catalyzed C-H activation | Benzamides, α-bromo ketones | Isoquinolin-1(2H)-ones | Cross-coupling, intramolecular annulation. nih.gov |
| Copper-catalyzed cascade | Substituted 2-halobenzamides, β-keto esters | 3,4-disubstituted isoquinolin-1(2H)-ones | Mild conditions. nih.govnih.gov |
| Three-component reaction | Isatin, tetrahydroisoquinoline, chalcone | Pyrrolo[2,1-a]isoquinolines | One-pot, formation of a nitrogen ylide. nih.gov |
Derivatization Strategies of the Isoquinoline Core for Functionalization at C-1 and C-8 Positions
Functionalization of the isoquinoline core at the C-1 and C-8 positions is crucial for the synthesis of a wide range of biologically active molecules and complex natural products. Various derivatization strategies have been developed to introduce substituents at these positions with high regioselectivity.
Electrophilic aromatic substitution on the isoquinoline ring typically occurs at the C-5 and C-8 positions. mdpi.com This provides a direct route to introduce functional groups at the C-8 position, which can then be further elaborated. For instance, nitration and halogenation can be directed to these positions.
Nucleophilic substitution, on the other hand, preferentially occurs at the C-1 position. mdpi.com This allows for the introduction of a variety of nucleophiles at this site. The Minisci reaction, which involves the reaction with nucleophilic radicals in an acidic solution, is a powerful method for regioselective substitution at the C-1 position.
Transition metal-catalyzed C-H functionalization has emerged as a particularly effective strategy for the direct derivatization of the isoquinoline core. Palladium-catalyzed C-H arylation of quinoline (B57606) N-oxides has been shown to proceed with high selectivity for the C-8 position. researchgate.net This method offers a broad synthetic scope with respect to both the quinoline N-oxide and the iodoarene, and can be significantly accelerated using microwave irradiation. researchgate.net Copper-catalyzed C-H functionalization has also been explored. For example, an 8-aminoquinoline (B160924) directing group can be used to achieve copper-catalyzed selenylation of arene and heteroarene C-H bonds. acs.org
The following table summarizes key derivatization strategies for the functionalization of the isoquinoline core at the C-1 and C-8 positions.
| Position | Reaction Type | Key Features |
| C-8 | Electrophilic Aromatic Substitution | Direct introduction of functional groups like nitro and halo. mdpi.com |
| C-1 | Nucleophilic Substitution | Introduction of various nucleophiles. mdpi.com |
| C-1 | Minisci Reaction | Regioselective substitution with nucleophilic radicals. |
| C-8 | Palladium-catalyzed C-H Arylation | High regioselectivity with quinoline N-oxides. researchgate.net |
| C-H | Copper-catalyzed Selenylation | Use of an 8-aminoquinoline directing group. acs.org |
Stereoselective Synthesis and Chiral Resolution of 1 Isoquinolin 8 Yl Ethan 1 Ol
Asymmetric Synthesis Approaches to Chiral Isoquinoline (B145761) Alcohols
Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for resolving a racemic mixture. Key strategies applicable to the synthesis of chiral 1-(isoquinolin-8-yl)ethan-1-ol involve the use of chiral auxiliaries, asymmetric reduction of a prochiral precursor, and enantioselective additions to a carbonyl group.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. For the synthesis of isoquinoline-based structures, derivatives of amino acids like alanine (B10760859) have been successfully employed as chiral auxiliaries to control the addition of nucleophiles to the C-1 position of the isoquinoline ring system. nih.gov Similarly, sulfinamides, such as Ellman's auxiliary (tert-butylsulfinamide), have proven effective in guiding the stereoselective synthesis of related tetrahydroisoquinoline alkaloids. researchgate.net
In a catalytic approach, chiral ligands coordinate to a metal center to create a chiral environment that forces a reaction to proceed enantioselectively. Bidentate phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogues are widely used in metal-catalyzed asymmetric reactions. acs.org For instance, ruthenium-BINAP complexes are effective catalysts for the enantioselective hydrogenation of certain enamides, a key step in the synthesis of isoquinoline alkaloids. acs.org The choice of metal and the specific architecture of the chiral ligand are crucial for achieving high yields and enantioselectivity.
Table 1: Examples of Chiral Ligands in Asymmetric Synthesis
| Ligand Class | Specific Example | Metal | Typical Application |
|---|---|---|---|
| Biaryl Diphosphines | (R)-BINAP | Ruthenium (II) | Asymmetric Hydrogenation |
| Biaryl Diphosphines | (S)-SEGPHOS | Iridium (I) | Asymmetric Hydrogenation |
| Amino Alcohols | (-)-DAIB | Zinc (II) | Enantioselective Alkylation |
| Diamines | (-)-Sparteine | Palladium (II) | Oxidative Kinetic Resolution |
One of the most direct methods for synthesizing chiral this compound is the asymmetric reduction of the corresponding prochiral ketone, 8-acetylisoquinoline. This transformation converts the planar carbonyl group into a stereogenic hydroxyl group.
Catalytic asymmetric transfer hydrogenation (ATH) is a powerful technique for this purpose. This method typically employs a chiral catalyst, a hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol), and a metal precursor. nih.gov Rhodium and Ruthenium complexes featuring chiral diamine ligands, such as those derived from 8-amino-5,6,7,8-tetrahydroquinoline, have been developed for the ATH of related cyclic imines, demonstrating the potential of these systems for reducing prochiral ketones within the isoquinoline framework. nih.gov The Noyori-Ikariya catalyst, (arene)Ru(II)/TsDPEN, is a benchmark system for the highly enantioselective reduction of a wide range of aryl ketones.
Table 2: Catalyst Systems for Asymmetric Reduction of Prochiral Ketones
| Catalyst System | Hydrogen Source | Key Feature |
|---|---|---|
| [Rh(COD)Cl]₂ / Chiral Phosphine | H₂ | High efficiency for hydrogenation of activated isoquinolines. researchgate.net |
| (arene)Ru(II)/TsDPEN | HCOOH/Et₃N or i-PrOH | Broad substrate scope and excellent enantioselectivity. |
| Cp*Rh(III)/Chiral Diamine | HCOOH/Et₃N | Effective for asymmetric transfer hydrogenation of cyclic imines. nih.gov |
An alternative strategy involves the enantioselective addition of a methyl group to the carbonyl carbon of 8-formylisoquinoline. This reaction can be mediated by organometallic reagents in the presence of a chiral catalyst or ligand.
The addition of dialkylzinc reagents (e.g., dimethylzinc) to aldehydes is a well-studied transformation that can be rendered highly enantioselective by using chiral amino alcohol or diamine ligands. These ligands coordinate to the zinc atom, creating a chiral complex that delivers the alkyl group to one face of the aldehyde preferentially. This approach provides direct access to the secondary alcohol with a newly formed stereocenter. While broadly applied to various aldehydes, its application to heteroaromatic aldehydes like 8-formylisoquinoline is a viable synthetic route.
Dynamic Kinetic Resolution (DKR) and Kinetic Resolution Techniques
When a racemic mixture of this compound is synthesized, kinetic resolution can be employed to separate the enantiomers. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Dynamic kinetic resolution (DKR) enhances this process by incorporating an in-situ racemization of the less reactive enantiomer, enabling a theoretical yield of up to 100% for a single, desired enantiomer. princeton.edu
Enzymatic kinetic resolution (EKR) is a highly effective and environmentally benign method for resolving racemic alcohols. mdpi.com Lipases are the most common class of enzymes used for this purpose due to their broad substrate tolerance, high stereoselectivity, and stability in organic solvents. mdpi.com
In a typical EKR of racemic this compound, a lipase (B570770) such as Candida antarctica Lipase B (CALB) or Candida rugosa lipase would be used to catalyze the acylation of the alcohol with an acyl donor like vinyl acetate (B1210297) or isopropenyl acetate. mdpi.comnih.gov The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the slow-reacting enantiomer (e.g., the S-enantiomer) in its alcohol form. The resulting mixture of the acylated product and the unreacted alcohol can then be readily separated by standard chromatographic methods. The efficiency of the resolution is often described by the enantiomeric ratio (E-value). researchgate.net
Table 3: Common Enzymes and Acyl Donors for EKR of Alcohols
| Enzyme | Common Name | Acyl Donor |
|---|---|---|
| Candida antarctica Lipase B | CALB, Novozym 435 | Vinyl acetate, Isopropenyl acetate |
| Candida rugosa Lipase | CRL | Isopropenyl acetate, Acetic anhydride (B1165640) |
| Pseudomonas cepacia Lipase | PCL, Lipase PS | Vinyl acetate, Ethyl acetate |
A significant limitation of classical kinetic resolution is its maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the selective enzymatic reaction with a simultaneous racemization of the unreacted substrate. nih.gov
For the DKR of this compound, the enzymatic acylation would be paired with a metal catalyst capable of racemizing the slower-reacting alcohol enantiomer. Ruthenium-based complexes, such as the Shvo catalyst or related derivatives, are widely used for this purpose. nih.gov These catalysts operate via a reversible dehydrogenation/hydrogenation cycle, converting the chiral alcohol to its corresponding achiral ketone (8-acetylisoquinoline) and back, which effectively scrambles the stereocenter of the unreacted alcohol. As the enzyme continuously resolves the racemate by acylating one enantiomer, the racemization catalyst ensures that the substrate pool for the enzyme is constantly replenished, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the acylated product. princeton.edunih.gov
Chiral Separation Methodologies for Stereoisomeric Analysis
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the use of a chiral selector. Chromatographic techniques are at the forefront of enantioselective separation, offering high efficiency and accuracy.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the separation and quantification of the enantiomers of this compound, thereby enabling the accurate determination of enantiomeric excess (% ee). The success of this technique hinges on the use of Chiral Stationary Phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to differential retention times.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including aromatic alcohols like this compound. The chiral recognition mechanism of these CSPs often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
The selection of the mobile phase is crucial for achieving optimal separation. A common approach involves a normal-phase mode, utilizing a mixture of an alkane (such as hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). The ratio of these components is fine-tuned to balance retention and resolution. For instance, a mobile phase consisting of n-hexane and isopropanol is frequently employed. The specific conditions, including the exact column, mobile phase composition, flow rate, and temperature, would be optimized to achieve baseline separation of the (R)- and (S)-enantiomers of this compound.
Table 1: Illustrative Chiral HPLC Parameters for Separation of Aromatic Alcohols
| Parameter | Typical Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 20 - 40 °C |
| Detection | UV (e.g., at 254 nm) |
This table represents typical starting conditions for method development for a compound like this compound, based on the separation of similar aromatic alcohols. Actual conditions would require experimental optimization.
Other Chromatographic Techniques for Stereoisomer Separation
Beyond HPLC, other chromatographic methods can be employed for the stereoisomeric separation of this compound.
Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC offers a high-resolution separation technique. The use of capillary columns coated with chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, is common. These cyclodextrin-based CSPs can effectively resolve the enantiomers of various compounds, including alcohols. The separation is based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin cavity. For a compound like this compound, derivatization might be necessary to enhance its volatility and improve chromatographic performance.
Supercritical Fluid Chromatography (SFC): Chiral SFC is increasingly recognized as a powerful technique for enantioselective separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like an alcohol. SFC can offer faster separations and reduced solvent consumption compared to HPLC. The same types of polysaccharide-based chiral stationary phases used in HPLC are often effective in SFC, providing a complementary approach for the resolution of this compound enantiomers.
Table 2: Overview of Other Chromatographic Techniques for Chiral Separation
| Technique | Chiral Stationary Phase (Typical) | Key Advantages | Considerations for this compound |
| Chiral Gas Chromatography (GC) | Cyclodextrin derivatives | High resolution, speed | Potential need for derivatization to increase volatility. |
| Supercritical Fluid Chromatography (SFC) | Polysaccharide-based | Fast analysis, reduced organic solvent use | High throughput screening and preparative applications. |
Computational and Theoretical Investigations of 1 Isoquinolin 8 Yl Ethan 1 Ol
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. These studies provide a fundamental understanding of a molecule's geometry, stability, and reactivity by calculating the electron density.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 1-(isoquinolin-8-yl)ethan-1-ol, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data (Note: These values are illustrative for demonstrating the concept and are not based on actual experimental or calculated data for this compound.)
| Parameter | Energy (eV) | Description |
| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO; indicates chemical reactivity |
Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions is calculated, with higher values indicating stronger interactions and greater molecular stability. This analysis would elucidate the key intramolecular interactions that contribute to the stability of the this compound structure.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) that are susceptible to electrophilic attack. Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. An MEP map of this compound would highlight the electron-rich nitrogen atom of the isoquinoline (B145761) ring and the oxygen of the hydroxyl group as potential sites for electrophilic interaction.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. The simulation calculates a binding affinity
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Descriptor Generation and Selection for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. A fundamental aspect of QSAR is the use of molecular descriptors, which are numerical values that represent the physicochemical, topological, and electronic properties of a molecule. For a comprehensive analysis of this compound, a diverse range of descriptors would be generated.
These descriptors can be broadly categorized as follows:
1D Descriptors: These are the most basic descriptors and include counts of atoms, bonds, and molecular weight.
2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices and molecular connectivity indices.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide information about its shape, size, and steric properties.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms.
MoRSE (Molecule Representation of Structures based on Electron diffraction) Descriptors: These 3D descriptors are based on the concept of electron diffraction and can encode information about the 3D atomic coordinates of the molecule. japsonline.comjapsonline.com
The generation of a large number of descriptors necessitates a selection process to identify the most relevant ones for building a robust predictive model. The inclusion of redundant or irrelevant descriptors can lead to overfitting and reduce the model's predictive power. nih.gov Various descriptor selection techniques can be employed, with genetic algorithms being a commonly used method. japsonline.com This approach mimics the process of natural selection to evolve a subset of descriptors that provides the best correlation with the biological activity of interest.
Table 1: Representative Molecular Descriptors for this compound
| Descriptor Category | Descriptor Name | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Atom Count | The total number of atoms in the molecule. | |
| Topological | Wiener Index | A distance-based topological index. |
| Balaban Index | A topological index based on the distance matrix. | |
| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, indicating hydrophobicity. |
| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |
| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |
| Dipole Moment | A measure of the polarity of the molecule. | |
| 3D-MoRSE | Mor01u | 3D-MoRSE descriptor - signal 01 / unweighted. |
| Mor02m | 3D-MoRSE descriptor - signal 02 / mass-weighted. |
This table is illustrative and represents the types of descriptors that would be generated for computational analysis.
Statistical Validation of Computational Models
The development of a QSAR model is an iterative process that requires rigorous statistical validation to ensure its robustness, reliability, and predictive capability. nih.gov Validation is crucial to confirm that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. derpharmachemica.com The validation process is typically divided into internal and external validation.
Internal Validation: This process assesses the stability and robustness of the model using the same dataset that was used for its development. A widely used internal validation technique is the leave-one-out (LOO) cross-validation. In this method, one compound is removed from the dataset, and a model is built with the remaining compounds. This model is then used to predict the activity of the removed compound. This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed based on the correlation between the predicted and experimental activities for all compounds.
Another internal validation method is Y-randomization. In this technique, the biological activity values are randomly shuffled, and a new QSAR model is developed with the original descriptors. This process is repeated multiple times. A valid model should have significantly lower correlation coefficients for the randomized models compared to the original model, demonstrating that the original correlation is not due to chance. nih.gov
External Validation: This is considered the most stringent test of a model's predictive power. nih.gov In external validation, the initial dataset is split into a training set and a test set. The training set is used to build the model, while the test set, which was not used in model development, is used to evaluate its predictive performance. The model's ability to predict the activities of the compounds in the test set is a good indicator of its utility for new chemical entities.
Several statistical parameters are used to evaluate the performance of a QSAR model during validation:
Coefficient of Determination (R²): This parameter indicates the goodness of fit of the model, representing the proportion of the variance in the dependent variable that is predictable from the independent variables.
Cross-validated Coefficient of Determination (Q²): This is a measure of the model's predictive ability, calculated during cross-validation. A high Q² value (typically > 0.5) is indicative of a good predictive model. nih.gov
Root Mean Square Error (RMSE): This parameter measures the average magnitude of the errors in the predictions. A lower RMSE value indicates a better fit of the model to the data.
R²ext: This is the coefficient of determination for the external test set, which provides a measure of the model's predictive performance on an independent dataset.
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination for the training set. | > 0.6 |
| Q² (LOO) | Cross-validated R² from leave-one-out. | > 0.5 |
| RMSE | Root Mean Square Error of prediction. | As low as possible |
| R²ext | Coefficient of determination for the external test set. | > 0.6 |
| CCCext | Concordance Correlation Coefficient for the external test set. | > 0.85 |
The acceptable values are general guidelines and can vary depending on the specific study.
Molecular Mechanisms of Biological Activity and Target Identification for Isoquinoline Derivatives
Investigation of Molecular Targets and Binding Interactions
Research into isoquinoline (B145761) derivatives has identified a range of molecular targets and binding interactions that contribute to their biological effects.
Enzyme Inhibition Mechanisms
Isoquinoline and its derivatives have been shown to inhibit various enzymes. For instance, certain quinoline-based compounds can inhibit enzymes that act on DNA, such as DNA methyltransferases. nih.gov Additionally, some isoquinoline derivatives have been investigated as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). nih.govgoogle.com However, no specific enzyme inhibition data for 1-(isoquinolin-8-yl)ethan-1-ol was found.
Receptor Binding and Activation/Antagonism
The isoquinoline scaffold is present in molecules that interact with various receptors. For example, derivatives of isoquinoline have been developed as antagonists for the transient receptor potential vanilloid-1 (TRPV1) receptor. nih.gov Other studies have explored the interaction of isoquinoline derivatives with imidazoline (B1206853) receptors. scispace.comresearchgate.net There is no specific information in the search results indicating that this compound binds to or modulates any specific receptors.
DNA Intercalation and Interaction Studies
Certain quinoline (B57606) and isoquinoline derivatives have been shown to interact with DNA through intercalation. nih.govnih.govnih.gov This interaction can lead to genotoxic effects and antitumor activity. nih.gov Studies on some quinoline-based compounds show they can intercalate into DNA, leading to the inhibition of DNA-interacting enzymes. nih.gov No studies were found that specifically investigate the DNA interaction of this compound.
Mechanistic Studies of Cellular Pathway Modulation
The modulation of cellular pathways by isoquinoline derivatives is often a consequence of their interaction with specific molecular targets. For example, inhibition of ROCK by isoquinoline derivatives can impact pathways involved in cardiovascular diseases. nih.gov However, without identified molecular targets for this compound, no information on its modulation of cellular pathways is available.
Chemical Proteomics and Multi-Omics Data Analysis for Target Elucidation
Chemical proteomics and multi-omics approaches are powerful tools for identifying the cellular targets of bioactive compounds. nih.govresearchgate.net These methods can help in understanding the mechanism of action of natural products and other small molecules. nih.govresearchgate.net
Affinity-Based Probes for Protein Identification
Affinity-based probes are valuable tools in chemical proteomics for the identification of protein targets. nih.gov These probes typically contain a recognition element, a reactive group, and a reporter tag. nih.gov While this methodology is applicable to the study of isoquinoline derivatives, no published research was found that utilizes affinity-based probes to identify the protein targets of this compound.
Integration of Genomics, Transcriptomics, and Proteomics Data
The identification of drug targets and the elucidation of mechanisms of action for novel compounds are increasingly reliant on multi-omics approaches. mdpi.comnashbio.com The integration of genomics, transcriptomics, and proteomics provides a comprehensive, systems-level view of how a compound affects cellular processes. longdom.orgnih.gov This strategy allows researchers to move beyond single-target interactions and understand the broader impact on biological pathways. frontiersin.orgmdpi.com
Genomic and transcriptomic analyses can reveal how isoquinoline derivatives may alter gene expression patterns, while proteomics can identify changes in protein abundance, post-translational modifications, or protein-protein interactions. longdom.org For instance, a multi-omics analysis of Zanthoxylum armatum DC. fruit helped to identify candidate genes and pathways involved in the biosynthesis of isoquinoline alkaloids. nih.gov Such an approach could theoretically be applied to this compound to identify its molecular targets. By treating relevant cell lines or model organisms with the compound and subsequently analyzing the changes across the transcriptome and proteome, researchers could identify dysregulated pathways and pinpoint specific proteins that interact with the compound. mdpi.comnih.gov This integrated data can expose novel drug targets and provide a more complete picture of a compound's mechanism of action. frontiersin.org
Despite the power of these techniques, specific multi-omics data for this compound are not currently available in published literature. The application of these methods remains a prospective strategy for future research into this specific molecule.
In Vitro Biological Activity Profiling and Assay Development
The isoquinoline core is a privileged scaffold in drug discovery, forming the basis for numerous natural and synthetic compounds with a wide array of biological activities. researchgate.netsemanticscholar.org In vitro biological activity profiling is a critical first step in characterizing the pharmacological potential of new derivatives like this compound.
The isoquinoline framework is associated with significant antimicrobial properties. Various derivatives have been synthesized and tested against a range of pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial Activity: Novel synthetic isoquinoline derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govinternationalscholarsjournals.com For example, a series of tricyclic isoquinoline compounds showed activity against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Similarly, differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) exhibited high and broad-range bactericidal activity. nih.gov The mechanism for some derivatives involves the inhibition of crucial cellular processes like nucleic acid synthesis or cell division. researchgate.net
Antifungal Activity: Several studies have highlighted the antifungal potential of isoquinoline derivatives. bioengineer.org Novel 3-aryl-isoquinoline compounds, designed based on natural alkaloids like sanguinarine, showed excellent in vitro activity against plant-pathogenic fungi such as Alternaria solani, Alternaria alternata, and Physalospora piricola. nih.gov In another study, isoxazole-like benzamide (B126) and isoquinolinone hybrids also exhibited promising antifungal activity against several fungal strains. mdpi.com
Anti-mycobacterial Activity: The emergence of drug-resistant Mycobacterium tuberculosis has spurred the search for new therapeutic agents. C-1 substituted tetrahydroisoquinolines (THIQs) have been identified as a promising class of compounds with antimycobacterial activity. nih.govfrontiersin.orgresearchgate.net These compounds can inhibit the growth of mycobacteria and, in some cases, act synergistically with existing anti-tuberculosis drugs like rifampicin (B610482) and ethambutol. nih.govfrontiersin.org Research has shown that this class of molecules can inhibit the ATP-dependent MurE ligase, an essential enzyme in the biosynthesis of the bacterial cell wall precursor peptidoglycan. oup.com
| Compound Class/Derivative | Activity Type | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|---|
| C-1 Substituted Tetrahydroisoquinolines (THIQs) | Anti-mycobacterial | Mycobacterium aurum, M. tuberculosis | Inhibited mycobacterial growth; some compounds synergize with rifampicin and ethambutol. Mechanism involves inhibition of MurE ligase. | nih.govoup.com |
| Pyrimido-isoquinolin-quinones | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Active against Gram-positive pathogens in concentrations from 2 to 32 µg/mL. | nih.gov |
| 3-Aryl-isoquinoline derivatives (e.g., 9f) | Antifungal | Physalospora piricola, Alternaria solani | Compound 9f showed an EC50 of 3.651 mg/L against P. piricola, better than chlorothalonil. | nih.gov |
| Tricyclic Isoquinolines (e.g., 8d, 8f) | Antibacterial | S. aureus, S. pneumoniae, E. faecium | MIC values ranged from 16 µg/mL to 128 µg/mL against various Gram-positive bacteria. | mdpi.com |
| Isoxazole-like Isoquinolinone Hybrids | Antifungal | Various fungal species | Exhibited promising in vitro antifungal activity. | mdpi.com |
This table presents data for various isoquinoline derivatives to illustrate the potential of the chemical class. Specific antimicrobial data for this compound is not available in the cited literature.
The isoquinoline scaffold is also a key component of compounds investigated for activity against parasites and viruses.
Antimalarial Activity: Quinine, a cinchona alkaloid with a quinoline core, is a historically significant antimalarial drug. nih.govresearchgate.net This has inspired research into related isoquinoline structures. semanticscholar.org Studies have shown that isoquinoline alkaloids and their synthetic derivatives can exhibit antimalarial properties. nih.gov For example, an isoquinoline derivative isolated from Streptomyces hygroscopicus was identified through in silico studies as having potential antimalarial activity by binding to protein targets like adenylosuccinate synthetase. nih.gov
Antiviral Activity: Isoquinoline alkaloids have been identified as having high potential to combat viral diseases, including those caused by SARS-CoV-2 and influenza viruses. mdpi.comnih.gov Some of these compounds exhibit a dual-action mechanism, possessing both direct antiviral effects and anti-inflammatory properties that can mitigate virus-induced pathology. nih.govmdpi.com For instance, a screening of a chemical library identified an isoquinolone compound that inhibits both influenza A and B viruses by targeting the viral polymerase activity. nih.gov While the initial hit compound had cytotoxic effects, subsequent chemical modifications led to derivatives with greatly alleviated cytotoxicity while maintaining antiviral activity. nih.gov
| Compound Class/Derivative | Activity Type | Target Organism(s)/Virus | Mechanism/Key Findings | Reference |
|---|---|---|---|---|
| Emetine, Cephaeline, Papaverine | Antiviral / Anti-inflammatory | SARS-CoV-2 | Identified as high-potential therapeutic agents for COVID-19 due to dual antiviral and anti-inflammatory effects. | nih.gov |
| Isoquinolone Compound 21 | Antiviral | Influenza A and B viruses | Inhibits viral polymerase activity with low cytotoxicity (CC50 > 300 µM) and EC50 values from 9.9 to 18.5 µM. | nih.gov |
| Berberine | Antiviral / Immunomodulatory | Chikungunya virus (CHIKV), Influenza A virus (IAV) | Disrupts CHIKV replication and downregulates the pro-inflammatory inducer TNF-α during IAV infection. | mdpi.com |
| 6,7-Dinitro-2- nih.govfrontiersin.orgjlu.edu.cntriazol-4-yl-benzo[de]isoquinoline-1,3-dione | Antimalarial (in silico) | Plasmodium | Predicted to have antimalarial activity with adenylosuccinate synthetase as a potential target. | nih.gov |
This table presents data for various isoquinoline derivatives to illustrate the potential of the chemical class. Specific antimalarial or antiviral data for this compound is not available in the cited literature.
Derivatives of isoquinoline have shown significant promise in modulating inflammation and protecting neuronal cells from damage.
Anti-inflammatory Properties: Certain isoquinoline derivatives have been shown to possess potent anti-inflammatory effects. semanticscholar.org A novel derivative, CYY054c, was found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. nih.gov It reduced the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB signaling pathway. nih.gov Some isoquinoline-containing alkaloids also exert anti-inflammatory effects through the inhibition of the p38 MAPK signaling pathway. nih.gov
Neuroprotective Properties: Excessive activation of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) is implicated in neuronal damage following events like cerebral ischemia. doi.orgresearchgate.net A class of isoquinolinone derivatives, including TIQ-A, were developed as potent PARP-1 inhibitors. doi.orgresearchgate.net In in vitro models of oxygen and glucose deprivation, these compounds significantly attenuated neuronal injury. doi.orgresearchgate.net Other isoquinoline alkaloids, such as nuciferine, berberine, and tetrandrine, have been reported to exert neuroprotective effects through various mechanisms, including inhibiting neuroinflammation, reducing oxidative stress, and regulating autophagy. doaj.orgnih.govresearchgate.net
| Compound/Derivative | Activity Type | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| CYY054c | Anti-inflammatory | Inhibition of NF-κB expression | Reduced the release of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages. | nih.gov |
| TIQ-A | Neuroprotective | Potent PARP-1 inhibition | Showed an IC50 of 0.45 µM for PARP-1 inhibition and attenuated neuronal injury after oxygen-glucose deprivation. | doi.orgresearchgate.net |
| Berberine | Neuroprotective / Anti-inflammatory | Inhibits NF-κB pathway, reduces TNF-α, COX-2, iNOS | Reduces neuroinflammation and provides neuroprotection by improving metabolic disorders. | nih.gov |
| Nuciferine | Neuroprotective | Anti-inflammatory, antioxidant, autophagy regulation | Exerts neuroprotective effects through multiple pathways. | nih.gov |
| Emetine, Papaverine | Anti-inflammatory | Inhibition of p38 MAPK signaling pathway | Contributes to their potential efficacy against SARS-CoV-2 by reducing inflammation. | nih.gov |
This table presents data for various isoquinoline derivatives to illustrate the potential of the chemical class. Specific anti-inflammatory or neuroprotective data for this compound is not available in the cited literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Isoquinoline Alcohols
Systematic Chemical Modifications and their Influence on Molecular Interactions
Systematic chemical modifications of the 1-(isoquinolin-8-yl)ethan-1-ol structure are crucial for optimizing its interaction with biological targets. These modifications can be categorized into three main areas: the isoquinoline (B145761) ring, the ethanol (B145695) side chain, and the addition of further substituents.
The Isoquinoline Ring: The nitrogen atom in the isoquinoline ring makes it a weak base, allowing it to form salts and interact with biological targets through hydrogen bonding. nih.gov Modifications to this ring system, such as saturation to form a tetrahydroisoquinoline, can significantly alter the molecule's three-dimensional shape and flexibility, thereby influencing its binding affinity. For instance, studies on tetrahydroisoquinoline-based inhibitors have shown that the positioning of substituents on the ring is critical for target binding. semanticscholar.org
The Ethanol Side Chain: The hydroxyl group of the 1-ethanol side chain is a key functional group, capable of acting as a hydrogen bond donor and acceptor. This is a critical feature for interaction with the active sites of enzymes or receptors. Modifications, such as converting the alcohol to an ether or ester, would alter these hydrogen bonding capabilities and impact biological activity. Furthermore, changing the length of the alkyl chain could affect the positioning of the hydroxyl group within a binding pocket.
Substituent Effects: The addition of various substituents to the isoquinoline ring can modulate the molecule's electronic properties, lipophilicity, and steric profile. Research on related quinolinequinones demonstrated that the presence and position of ester groups could significantly improve antibacterial activity. mdpi.com Similarly, in a series of tetrahydroisoquinoline inhibitors, the addition of an N-methylpiperazine group at the 8-position was found to be a preferred substituent for enhancing potency. semanticscholar.org These findings suggest that strategic substitution on the isoquinoline core of this compound could fine-tune its molecular interactions.
Correlation Between Structural Features and In Vitro Biological Potency
The in vitro biological potency of isoquinoline derivatives is directly correlated with their structural features. Structure-activity relationship (SAR) studies aim to identify the key structural motifs responsible for a compound's activity and selectivity. nih.gov
For isoquinoline alcohols, several structural aspects are paramount:
Lipophilicity: There is often a trend of improved potency with higher lipophilicity, as this can enhance cell membrane permeability. However, an optimal balance must be struck to maintain sufficient solubility. semanticscholar.org
Substituent Position: The placement of substituents on the isoquinoline ring dramatically influences activity. For example, substitutions at the 3-position of the isoquinoline ring have been linked to anticancer activity, while modifications at the 4-position can confer antimalarial properties. semanticscholar.org For analogs of this compound, substituents at the 5- and 7-positions have been explored to optimize activity. nih.gov
Nature of Linking Groups: In more complex derivatives, the chemical nature of groups linking the isoquinoline core to other fragments is important. Studies have shown that -CH2- or -CONH- linkers can be more effective than -CO- or -COCH2- linkers in certain contexts. semanticscholar.org
The following table illustrates the structure-activity relationships for a series of 5,8-disubstituted tetrahydroisoquinolines, which are hydrogenated analogs of the core structure of interest. This data highlights how modifications influence the minimum inhibitory concentration (MIC) against M. tuberculosis.
| Compound | Modification from Core Structure | In Vitro Potency (MIC against M. tb, µM) |
|---|---|---|
| Analog 1 | Hydrogenation of isoquinoline; N-substitution | >100 |
| Analog 2 | Analog 1 + 5-Methyl substituent | 50 |
| Analog 3 | Analog 1 + 5-Benzyl substituent | 12.5 |
| Analog 4 | Analog 1 + 8-N-methylpiperazine substituent | 6.25 |
Data extrapolated from studies on related tetrahydroisoquinoline inhibitors to illustrate SAR principles. semanticscholar.org
Pharmacophore Modeling and Ligand-Based Drug Design Principles
In the absence of a known 3D structure of a biological target, ligand-based drug design approaches are invaluable. researchgate.net These methods, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, use the structural information from a set of known active molecules to design new, potentially more potent compounds. researchgate.netnih.gov
A pharmacophore model for a series of isoquinoline alcohols, including this compound, would define the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov These features typically include:
Hydrogen Bond Acceptors (HBA): The nitrogen atom of the isoquinoline ring.
Hydrogen Bond Donors (HBD): The hydroxyl group of the ethanol side chain.
Aromatic Rings (AR): The benzene (B151609) and pyridine (B92270) rings of the isoquinoline core, which can engage in hydrophobic and π-π stacking interactions.
Hydrophobic Features (HY): The ethyl group and potentially other nonpolar substituents.
Once developed, this 3D pharmacophore model can be used as a query to screen large virtual databases of chemical compounds to identify novel molecules that match the pharmacophoric features and are therefore likely to possess the desired biological activity. nih.govuni.lu This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing. researchgate.net QSAR models can further refine this by creating a mathematical relationship between the physicochemical properties of the molecules and their biological activity, allowing for the prediction of potency for newly designed compounds. nih.gov
Stereochemical Implications in SAR and Biological Recognition
The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(isoquinolin-8-yl)ethan-1-ol and (S)-1-(isoquinolin-8-yl)ethan-1-ol.
Stereochemistry is a critical factor in biological recognition, as the binding sites of proteins and enzymes are themselves chiral. mdpi.com Consequently, the two enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. researchgate.net
Differential Binding: One enantiomer (the eutomer) may fit perfectly into a binding pocket, leading to a strong biological response, while the other enantiomer (the distomer) may bind weakly or not at all.
Different Activities: In some cases, the two enantiomers may have entirely different or even opposing pharmacological effects. researchgate.net
Metabolic Differences: The enzymes responsible for drug metabolism can also show stereoselectivity, leading to different metabolic fates and durations of action for each enantiomer.
For this compound, it is highly probable that its biological activity would be stereospecific. The precise spatial orientation of the hydroxyl group and the methyl group relative to the plane of the isoquinoline ring will dictate how the molecule interacts with its target. In studies of other chiral molecules, it has been consistently shown that only the isomer with the "natural" configuration exhibits significant potency, suggesting that biological uptake and target interaction are highly stereoselective processes. mdpi.com Therefore, any drug development program based on this scaffold would require the synthesis and evaluation of the individual enantiomers to identify the more active and desirable isomer.
Advanced Analytical Methodologies in Research Contexts
Spectroscopic Techniques for Mechanistic and Complex Structure Elucidation
Spectroscopic methods are at the forefront of chemical analysis, offering non-destructive ways to probe molecular structure and behavior. For a chiral molecule like 1-(isoquinolin-8-yl)ethan-1-ol, advanced spectroscopic techniques are essential for a complete stereochemical and conformational description.
Advanced NMR Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. researchgate.net Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space correlation between protons, which is invaluable for conformational analysis. nih.govmdpi.com
In the context of this compound, NOESY experiments can be employed to determine the preferred orientation of the ethan-1-ol substituent relative to the isoquinoline (B145761) ring system. By analyzing the cross-peaks in a NOESY spectrum, researchers can deduce the proximity of specific protons. For instance, the observation of a Nuclear Overhauser Effect (NOE) between the methyl protons of the ethan-1-ol group and protons on the isoquinoline ring would indicate a specific spatial arrangement. The intensity of these NOE signals is inversely proportional to the sixth power of the distance between the protons, allowing for a quantitative estimation of internuclear distances and the establishment of the predominant conformer in solution. nih.gov
Table 1: Hypothetical NOESY Cross-Peaks for Conformational Analysis of this compound
| Interacting Protons | Expected NOE Intensity | Implied Conformation |
| H (ethan-1-ol) - H7 (isoquinoline) | Strong | Conformation A |
| H (ethan-1-ol) - H1 (isoquinoline) | Weak | Conformation B |
This table presents a hypothetical scenario. Actual experimental data would be required to confirm these findings.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment
For chiral molecules, determining the absolute configuration is a critical step. Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is a powerful non-crystallographic method for this purpose. nih.gov These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.
The assignment of the absolute configuration of this compound would involve comparing the experimentally measured ECD or ORD spectrum with the theoretically calculated spectrum for a specific enantiomer (e.g., the R- or S-enantiomer). A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This approach is particularly valuable when single crystals suitable for X-ray crystallography are not available.
X-ray Crystallography for Precise Structural Determination of Novel Derivatives
X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
For novel derivatives of this compound, obtaining a single-crystal X-ray structure would provide definitive proof of its molecular architecture. researchgate.net The resulting crystallographic data, including atomic coordinates and unit cell dimensions, would serve as an invaluable reference for computational studies and for understanding structure-activity relationships.
Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 95.67 |
| Volume (ų) | 1025.4 |
This table is for illustrative purposes only and does not represent actual experimental data for a derivative of this compound.
Mass Spectrometry Techniques for Reaction Monitoring and Metabolite Identification (excluding basic compound ID)
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. uni.lu In advanced applications, it is used not just for molecular weight determination but also for monitoring the progress of chemical reactions and identifying the products of metabolism.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov For the synthesis of this compound, LC-MS can be used to monitor the reaction in real-time. By tracking the disappearance of reactants and the appearance of the product and any intermediates or byproducts, the reaction can be optimized for yield and purity.
Furthermore, in a research context involving biological systems, LC-MS is instrumental in identifying metabolites. nih.gov If this compound were subjected to in vitro or in vivo metabolic studies, high-resolution mass spectrometry coupled with tandem MS (MS/MS) would be employed to detect and structurally elucidate its metabolites. mdpi.comresearchgate.netmdpi.com The fragmentation patterns observed in the MS/MS spectra provide crucial information for identifying the sites of metabolic modification, such as hydroxylation, glucuronidation, or sulfation.
Table 3: Potential Metabolites of this compound and their Expected Mass Shifts
| Metabolic Transformation | Mass Shift (Da) |
| Hydroxylation | +16 |
| Glucuronidation | +176 |
| Sulfation | +80 |
This table outlines potential metabolic pathways; experimental verification is necessary.
Future Research Directions and Potential Applications in Chemical Biology
Development of Novel and Sustainable Synthetic Routes for 1-(isoquinolin-8-yl)ethan-1-ol and its Chiral Analogues
One promising direction is the exploration of green chemistry principles in the synthesis of isoquinoline (B145761) derivatives. nih.govnih.gov This includes the use of renewable starting materials, safer solvents, and catalytic methods to minimize waste and energy consumption. For instance, one-pot multicomponent reactions, microwave-assisted synthesis, and flow chemistry approaches could offer more sustainable alternatives to traditional batch processes. nih.gov The development of catalytic systems based on earth-abundant and non-toxic metals is also a critical area of investigation.
Furthermore, the synthesis of enantiomerically pure analogues of this compound is of paramount importance, as the biological activity of chiral molecules is often stereospecific. Future efforts will likely concentrate on the development of novel asymmetric synthetic methods . This includes the design and application of chiral catalysts, such as organocatalysts and transition-metal complexes, to achieve high enantioselectivity. mdpi.comrsc.org Biocatalysis, utilizing enzymes or whole-cell systems, presents another attractive and sustainable approach for the production of chiral alcohols and their derivatives with high optical purity. rsc.orgbeilstein-journals.org
A comparative overview of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Features | Potential Advantages |
| Green Chemistry Approaches | Use of renewable resources, safer solvents, catalysts. | Reduced environmental impact, lower cost, increased safety. nih.govnih.gov |
| Asymmetric Catalysis | Employment of chiral catalysts (organo- or metal-based). | High enantioselectivity, access to specific stereoisomers. mdpi.comrsc.org |
| Biocatalysis | Utilization of enzymes or whole-cell systems. | High stereoselectivity, mild reaction conditions, environmentally benign. rsc.orgbeilstein-journals.org |
| Flow Chemistry | Continuous reaction processing. | Improved safety, scalability, and efficiency. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields. nih.gov |
Exploration of Undiscovered Biological Targets and Mechanisms of Action
While the isoquinoline scaffold is present in numerous biologically active compounds, the specific biological targets and mechanisms of action of this compound remain largely unexplored. acs.org Future research should prioritize the systematic evaluation of this compound's bioactivity across a wide range of cellular and molecular targets. High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and ion channels could reveal novel biological activities.
Initial investigations could draw inspiration from the known pharmacological profiles of other isoquinoline derivatives, which have shown a broad spectrum of activities, including anticancer, antimicrobial, and neuroprotective effects. nih.gov For example, some isoquinoline alkaloids are known to interact with nucleic acids and functional proteins, suggesting that this compound could have similar binding partners. nih.gov Other isoquinoline derivatives have demonstrated effects on smooth muscle activity and phosphodiesterase inhibition. nih.govrsc.org
Unraveling the mechanism of action at a molecular level will be crucial. This can be achieved through a combination of techniques, including:
Target identification studies: Utilizing methods such as affinity chromatography, proteomics, and genetic approaches to identify the specific protein targets of the compound.
In vitro enzymatic and binding assays: To quantify the compound's potency and selectivity for its identified targets.
Cell-based assays: To investigate the downstream cellular effects of target engagement, such as signaling pathway modulation, gene expression changes, and phenotypic outcomes.
Structural biology: Employing techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its target, providing insights into the molecular basis of its activity.
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Optimization of synthetic routes: Machine learning algorithms can also be applied to optimize reaction conditions for the synthesis of this compound and its analogues. beilstein-journals.orgbeilstein-journals.org By analyzing experimental data, these algorithms can identify the optimal parameters (e.g., temperature, solvent, catalyst) to maximize yield and purity, thereby streamlining the synthetic process.
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | Computationally screening large libraries of compounds for potential biological activity. | Rapid identification of promising lead compounds. nih.gov |
| De Novo Design | Generating novel molecular structures with desired properties. | Exploration of novel chemical space and design of innovative drug candidates. drugpatentwatch.com |
| QSAR Modeling | Developing quantitative structure-activity relationship models to predict biological activity. | Guidance for the rational design of more potent and selective analogues. |
| Synthesis Optimization | Using algorithms to optimize reaction conditions for chemical synthesis. | Increased efficiency and sustainability of synthetic routes. beilstein-journals.orgbeilstein-journals.org |
| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of compounds. | Early identification of compounds with unfavorable pharmacokinetic profiles. |
Role of this compound as a Chemical Probe or Scaffold for New Therapeutic Modalities
The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govrsc.org As such, this compound holds significant promise as a starting point for the development of chemical probes and new therapeutic modalities.
Chemical Probes: A chemical probe is a small molecule that is used to study the function of a specific biological target. By modifying the structure of this compound to incorporate reporter groups (e.g., fluorescent tags, biotin), it may be possible to create probes for visualizing and isolating its cellular targets. Such probes would be invaluable tools for elucidating the compound's mechanism of action and for target validation studies.
Therapeutic Scaffolds: The core structure of this compound can serve as a versatile scaffold for the design of new therapeutic agents. nih.gov By systematically modifying the substituents on the isoquinoline ring and the ethanol (B145695) side chain, it may be possible to develop analogues with potent and selective activity against a variety of diseases. The isoquinoline scaffold has been successfully incorporated into drugs with diverse therapeutic applications, highlighting the potential of this chemical class. wikipedia.org
Design and Synthesis of Photoactivatable or Bioconjugatable Derivatives for Chemical Biology Tools
To further enhance the utility of this compound as a tool for chemical biology research, future efforts could focus on the design and synthesis of derivatives with specific functionalities.
Photoactivatable Derivatives: The incorporation of photo-crosslinkable groups would allow for the covalent labeling of the compound's biological targets upon irradiation with light. rsc.org This technique, known as photoaffinity labeling, is a powerful method for identifying direct binding partners in a complex biological environment.
Bioconjugatable Derivatives: The introduction of functional groups that can be readily conjugated to other molecules, such as biotin (B1667282) or fluorescent dyes, would facilitate a wide range of applications. nih.govnih.gov Biotinylated derivatives could be used for affinity purification of target proteins, while fluorescently labeled analogues would enable visualization of the compound's subcellular localization and dynamics using microscopy techniques. nih.govnih.gov
The development of these advanced chemical biology tools will be instrumental in dissecting the intricate biological pathways modulated by this compound and in unlocking its full potential as a therapeutic lead and a research tool.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(isoquinolin-8-yl)ethan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves functionalizing the isoquinoline ring at the 8-position with an ethanol group. Key reactions include:
- Oxidation : Using potassium permanganate (KMnO₄) in acidic media to introduce hydroxyl groups .
- Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether to reduce intermediates .
- Substitution : Halides or amines under basic conditions to modify side chains .
- Optimization Factors :
- Temperature : Higher temperatures (e.g., 80–100°C) improve reaction rates but may degrade heat-sensitive intermediates.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Catalysts : Transition metals (e.g., Pd/C) can improve cross-coupling efficiency .
Q. How should researchers characterize the chirality of this compound, and what analytical techniques are most effective?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to resolve enantiomers. Enantiomeric excess (ee) can be quantified via peak integration .
- Circular Dichroism (CD) : Measure Cotton effects at 220–260 nm to confirm absolute configuration .
- NMR with Chiral Shift Reagents : Europium(III) complexes induce splitting of proton signals for stereochemical analysis .
Advanced Research Questions
Q. What mechanistic insights explain the chelating behavior of this compound with metal ions, and how can this be leveraged in catalysis?
- Methodological Answer :
- Chelation Mechanism : The hydroxyl oxygen and isoquinoline nitrogen form stable coordination bonds with transition metals (e.g., Rh, Pd). X-ray crystallography of metal complexes (e.g., RhCl₃ adducts) reveals octahedral geometries .
- Catalytic Applications : Use in controlled polymerization of ε-caprolactone (e.g., 10 mol% catalyst loading at 60°C) to achieve polydispersity indices <1.2 .
Q. How do computational models predict the reactivity of this compound in different chemical environments, and what experimental validations are required?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., activation energies for oxidation) .
- Retrosynthesis AI Tools : Platforms leveraging Reaxys/Pistachio databases propose feasible routes (e.g., one-step synthesis via Grignard addition) .
- Validation : Compare predicted intermediates with LC-MS data (e.g., m/z 313.39 for the parent ion) .
Q. What strategies are effective in resolving enantiomers of this compound, and how does stereochemistry impact biological activity?
- Methodological Answer :
- Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) in organic solvents to selectively esterify one enantiomer .
- Biological Impact : Test enantiomers in receptor-binding assays (e.g., IC₅₀ values for kinase inhibition) to identify stereospecific activity .
Q. How can researchers design in vitro and in vivo studies to evaluate the biological activity of this compound, considering factors like dosage and model systems?
- Methodological Answer :
- In Vitro :
- Hemorheological Assays : Measure blood viscosity reduction at 10–100 µM concentrations using rotational viscometers .
- In Vivo :
- Pulmonary Fibrosis Models : Administer 50 mg/kg/day orally to rats and assess histopathology (e.g., Masson’s trichrome staining) .
- Dosage Optimization : Conduct pharmacokinetic studies (e.g., Cₘₐₐₓ and t₁/₂ via LC-MS/MS) .
Data Contradiction Analysis
- Stereochemical Purity Discrepancies : reports 87–90% ee for similar compounds via chiral HPLC, while highlights CD spectroscopy as a complementary method. Researchers should cross-validate using both techniques to resolve inconsistencies .
- Reaction Yields : notes LiAlH₄ reduction yields >80%, but anhydrous conditions are critical. Trace moisture may explain lower yields in some studies, necessitating rigorous solvent drying .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
